(R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one
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Overview
Description
®-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one is a chiral oxazolidinone derivative Oxazolidinones are a class of compounds known for their diverse biological activities, including antibacterial properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one typically involves the following steps:
Formation of the oxazolidinone ring: This can be achieved through the cyclization of an amino alcohol with a carbonyl compound.
Introduction of the hydroxymethyl group: This step may involve the reduction of a corresponding aldehyde or ketone.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can undergo reduction reactions, particularly at the iodophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reduction: Reagents like NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Corresponding aldehydes or carboxylic acids.
Reduction: Deiodinated products or reduced aromatic rings.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
As a chiral auxiliary: Used in asymmetric synthesis to induce chirality in target molecules.
Building block: Utilized in the synthesis of more complex organic molecules.
Biology and Medicine
Antibacterial agent: Potential use in developing new antibiotics.
Pharmacophore: The compound’s structure can serve as a pharmacophore in drug design.
Industry
Material science: Possible applications in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance, as an antibacterial agent, it might inhibit protein synthesis by binding to the bacterial ribosome. The hydroxymethyl and iodophenyl groups could interact with specific molecular targets, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with antibacterial properties.
Tedizolid: A more potent derivative of linezolid.
Uniqueness
®-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one is unique due to the presence of the hydroxymethyl and iodophenyl groups, which may confer distinct chemical reactivity and biological activity compared to other oxazolidinones.
Biological Activity
(R)-5-(Hydroxymethyl)-3-(4-iodophenyl)oxazolidin-2-one, with the CAS number 22618-38-8, is a compound belonging to the oxazolidinone class. This class of compounds has garnered significant attention due to its potential as a novel antibiotic and its diverse biological activities. The oxazolidinone framework is particularly noted for its ability to inhibit bacterial protein synthesis, making it a critical area of research in combating antibiotic resistance.
Chemical Structure
The molecular formula for this compound is C10H10INO3. The compound features an oxazolidinone ring, which is essential for its biological activity. The presence of the hydroxymethyl and iodo substituents at specific positions on the ring significantly influences its pharmacological properties.
The primary mechanism of action for oxazolidinones involves the inhibition of bacterial protein synthesis by binding to the 23S rRNA of the 50S ribosomal subunit. This action prevents the formation of functional ribosomes, thereby inhibiting bacterial growth. This mechanism is particularly effective against Gram-positive bacteria, including strains resistant to other antibiotic classes.
Antibacterial Activity
Recent studies have demonstrated that this compound exhibits promising antibacterial activity. Its effectiveness was evaluated against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Table 1: Antibacterial Activity of this compound
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Staphylococcus aureus | 4 |
Escherichia coli | 32 |
Pseudomonas aeruginosa | 64 |
Acinetobacter baumannii | 16 |
These results indicate that while the compound is highly effective against certain Gram-positive bacteria, its activity against Gram-negative strains is comparatively lower, which is consistent with the known challenges in developing effective treatments for these pathogens.
Structure-Activity Relationship (SAR)
Research has indicated that modifications to the oxazolidinone structure can enhance biological activity. For instance, structural variations at the C5 position have been shown to improve efficacy against resistant bacterial strains. A study highlighted that specific analogues demonstrated enhanced uptake and reduced efflux in Gram-negative bacteria, suggesting a pathway for developing broader-spectrum agents within this class .
Case Studies
A notable case study involved the exploration of oxazolidinone derivatives in clinical settings, where this compound was tested alongside established antibiotics like linezolid. The findings revealed that this compound could effectively overcome some resistance mechanisms observed in clinical isolates of Staphylococcus aureus, showcasing its potential as a viable alternative or adjunct treatment option .
Properties
IUPAC Name |
(5R)-5-(hydroxymethyl)-3-(4-iodophenyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10INO3/c11-7-1-3-8(4-2-7)12-5-9(6-13)15-10(12)14/h1-4,9,13H,5-6H2/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KECRHMULLZOXQY-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC(=O)N1C2=CC=C(C=C2)I)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](OC(=O)N1C2=CC=C(C=C2)I)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10INO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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